molecular formula C12H17F3O3SSi B2790051 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 458566-99-9

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Cat. No.: B2790051
CAS No.: 458566-99-9
M. Wt: 326.41
InChI Key: LWWMREXCZFYEMG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with methyl groups and a trimethylsilyl group, as well as a trifluoromethanesulfonate functional group. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4,5-dimethylphenol as the starting material.

  • Trimethylsilylation: The phenol undergoes trimethylsilylation using chlorotrimethylsilane in the presence of a base such as imidazole.

  • Trifluoromethanesulfonation: The resulting trimethylsilyl derivative is then treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Oxidation can yield quinones or other oxidized phenolic compounds.

  • Reduction Products: Reduction can produce corresponding alcohols or other reduced derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exerts its effects involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4,5-Dimethylphenol: Similar structure but lacks the trimethylsilyl and trifluoromethanesulfonate groups.

  • Trimethylsilylphenol: Contains the trimethylsilyl group but lacks the trifluoromethanesulfonate group.

  • Trifluoromethanesulfonic Acid Derivatives: Other compounds with trifluoromethanesulfonic acid derivatives but different phenyl ring substitutions.

Uniqueness: 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is unique due to its combination of the trimethylsilyl and trifluoromethanesulfonate groups, which provide distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Biological Activity

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS Number: 458566-99-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C12H17F3O3SSiC_{12}H_{17}F_{3}O_{3}SSi, with a molecular weight of approximately 326.41 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point310.3 ± 42.0 °C
Flash Point141.5 ± 27.9 °C
LogP6.20
Vapor Pressure0.0 ± 0.6 mmHg at 25°C

Mechanisms of Biological Activity

The trifluoromethanesulfonate group in this compound is known for its electrophilic properties, which can interact with nucleophilic sites in biological molecules. This reactivity can lead to various biological effects:

  • Covalent Bonding : The electrophilic nature allows for covalent bonding with thiol groups in proteins, potentially modulating their activity.
  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as proteases and kinases, which are critical in various cellular processes.
  • Induction of Ferroptosis : Some studies suggest that compounds with similar structures can induce ferroptosis, a form of regulated cell death distinct from apoptosis, by targeting specific cellular pathways.

Study on Electrophilic Agents

A study published in Nature Communications investigated the biological evaluation of electrophilic hetero-aromatic compounds, including those similar to this compound. The findings indicated that these compounds could selectively induce ferroptosis through thiol addition reactions, leading to significant cytotoxicity against cancer cells .

Trifluoromethyl Group's Role

Research has highlighted the role of the trifluoromethyl group in enhancing the potency of drugs targeting serotonin uptake and reverse transcriptase inhibition . In particular, the introduction of a trifluoromethyl group at strategic positions on aromatic rings has been linked to increased biological activity and selectivity.

Comparative Analysis of Similar Compounds

To better understand the potential applications and effectiveness of this compound, a comparison with other related compounds is useful:

Compound NameBiological ActivityReference
SelinexorInhibits nuclear export protein XPO1MDPI
Trifluoromethyl benzamide analogsAnticancer activity via enzyme inhibitionPMC
Thiazole derivatives with alkyne electrophilesInduces ferroptosisPMC

Properties

IUPAC Name

(4,5-dimethyl-2-trimethylsilylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3O3SSi/c1-8-6-10(18-19(16,17)12(13,14)15)11(7-9(8)2)20(3,4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWMREXCZFYEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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